molecular formula C9H13ClO2 B2400711 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone CAS No. 2003614-54-6

2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone

Cat. No.: B2400711
CAS No.: 2003614-54-6
M. Wt: 188.65
InChI Key: JTKJIBLDFFOIAN-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone: is a chemical compound characterized by its unique spirocyclic structure. This compound features a chloroacetyl group attached to a spirocyclic oxaspiro[2.5]octane ring system. The presence of the spirocyclic ring imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Safety and Hazards

For safety information and potential hazards associated with 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone, it is recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive safety information including handling, storage, and disposal procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone typically involves the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring can be synthesized through a cyclization reaction involving a suitable precursor. For example, a diol or a hydroxy ketone can undergo cyclization in the presence of an acid catalyst to form the oxaspiro[2.5]octane ring.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the spirocyclic compound with chloroacetyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Oxo derivatives with increased oxidation states.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

Scientific Research Applications

2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the study of spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(6-oxaspiro[3.4]octan-2-yl)ethanone: Similar spirocyclic structure with a different ring size.

    2-Chloro-1-(6-oxaspiro[4.5]octan-2-yl)ethanone: Another spirocyclic compound with a larger ring system.

Uniqueness

2-Chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone is unique due to its specific ring size and the presence of the chloroacetyl group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-1-(6-oxaspiro[2.5]octan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO2/c10-6-8(11)7-5-9(7)1-3-12-4-2-9/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKJIBLDFFOIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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